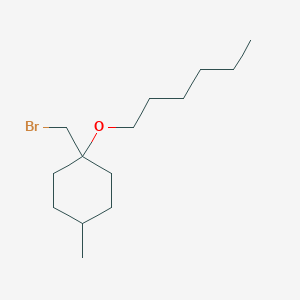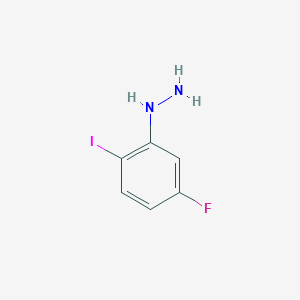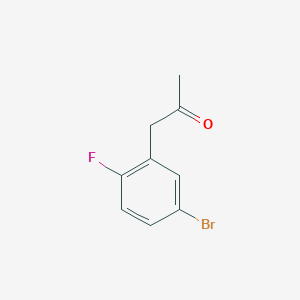
(5-Fluoro-2-iodophenyl)hydrazinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluoro-2-iodophenyl)hydrazinehydrochloride is a chemical compound with the molecular formula C6H7ClFIN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with fluorine and iodine atoms at the 5th and 2nd positions, respectively. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-iodophenyl)hydrazinehydrochloride typically involves the halogenation of phenylhydrazine. The process begins with the iodination of phenylhydrazine to introduce the iodine atom at the 2nd position. This is followed by fluorination to introduce the fluorine atom at the 5th position. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Fluoro-2-iodophenyl)hydrazinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazine derivatives.
Applications De Recherche Scientifique
(5-Fluoro-2-iodophenyl)hydrazinehydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (5-Fluoro-2-iodophenyl)hydrazinehydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is mediated by the halogen atoms, which enhance the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylhydrazine: The parent compound without halogen substitutions.
2-Iodophenylhydrazine: A derivative with only an iodine atom at the 2nd position.
5-Fluorophenylhydrazine: A derivative with only a fluorine atom at the 5th position.
Uniqueness
(5-Fluoro-2-iodophenyl)hydrazinehydrochloride is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical properties such as increased reactivity and specificity in binding to molecular targets. This makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H7ClFIN2 |
|---|---|
Poids moléculaire |
288.49 g/mol |
Nom IUPAC |
(5-fluoro-2-iodophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H6FIN2.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3,10H,9H2;1H |
Clé InChI |
RCVKZJQUWQWHED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)NN)I.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone](/img/structure/B13558328.png)


